1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one

Catalog No.
S6445765
CAS No.
1253787-55-1
M.F
C8H4Cl2F2O
M. Wt
225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one

CAS Number

1253787-55-1

Product Name

1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225

1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C8_8H4_4Cl2_2F2_2O. It features a dichlorophenyl group attached to a difluoroethanone moiety. This compound is notable for its unique electronic properties imparted by the halogen substituents, which can influence its reactivity and interactions in biological systems. The structure can be represented as:

The compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and synthetic versatility.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions .

Research into the biological activity of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer activities. The presence of the difluoro group may enhance biological activity by improving metabolic stability or altering lipophilicity, which could affect how the compound interacts with biological targets.

The synthesis of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one typically involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, continuous flow reactors can be employed to optimize production by allowing better control over reaction parameters such as temperature and pressure. This method enhances yield and purity while minimizing by-products .

The unique structure of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one makes it valuable in various scientific fields:

  • Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
  • Material Science: Investigated for its properties in developing new materials with desirable characteristics.

Interaction studies focus on the reactivity of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one with biological molecules and other chemical species. These studies help elucidate its mechanism of action and potential side effects when used in pharmaceutical applications. Research into its interactions with enzymes or receptors could provide insights into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1-(3-Aminophenyl)-2,2-difluoroethan-1-oneAmino group instead of chlorinePotentially different reactivity due to amino group
1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-oneMethoxy groups at positions 3 and 5Altered electronic properties due to methoxy groups
1-(4-Chlorophenyl)-2,2-difluoroethan-1-oneChlorine at position 4Variation in reactivity due to different substitution
1-(3-Fluorophenyl)-2,2-difluoroethan-1-oneFluorine at position 3Different electronic characteristics affecting reactivity

These comparisons highlight the uniqueness of 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one in terms of its specific substituents and their effects on chemical behavior and biological activity .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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